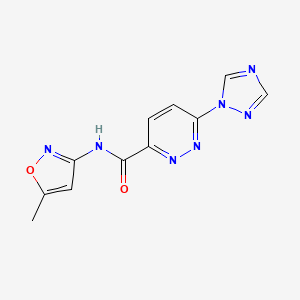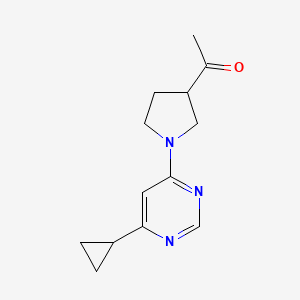
3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound characterized by its unique molecular structure
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit potent antimicrobial activity .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a variety of biological properties, including antimicrobial, fungicidal, and antiarthropodal activities .
Result of Action
Some 1,3,4-thiadiazole derivatives have shown significant antitumor activities .
Action Environment
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions that are sensitive to the action of bases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multiple steps, starting with the preparation of the thiophene sulfonic acid derivative
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
3-(Acetylamino)benzoic acid
5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonic acid
Acetylaminothiophenesulfonic acid derivatives
Uniqueness: 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(3-acetamidophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S3/c1-9(18)15-10-3-2-4-11(7-10)21-24(19,20)14-6-5-13(23-14)12-8-22-17-16-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETBZKQJEGPRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2941003.png)

![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2941009.png)
![1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide](/img/structure/B2941012.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)







